molecular formula C8H4BrN4NaO2 B15317748 sodium3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

sodium3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15317748
M. Wt: 291.04 g/mol
InChI Key: IYWMFQRGSFZAQR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Scientific Research Applications

Chemistry

Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties .

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a scaffold for drug development. It has shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry

The compound is also explored for its applications in the development of agrochemicals and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazole ring play crucial roles in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its combination of a brominated pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .

Properties

Molecular Formula

C8H4BrN4NaO2

Molecular Weight

291.04 g/mol

IUPAC Name

sodium;3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C8H5BrN4O2.Na/c9-5-1-4(2-10-3-5)6-11-7(8(14)15)13-12-6;/h1-3H,(H,14,15)(H,11,12,13);/q;+1/p-1

InChI Key

IYWMFQRGSFZAQR-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=N2)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.